N-cyclohexylaniline Hydrochloride

Catalog No.
S1908028
CAS No.
64316-73-0
M.F
C12H18ClN
M. Wt
211.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexylaniline Hydrochloride

CAS Number

64316-73-0

Product Name

N-cyclohexylaniline Hydrochloride

IUPAC Name

N-cyclohexylaniline;hydrochloride

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

InChI

InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H

InChI Key

DVGLBMLXBJFWSX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=CC=CC=C2.Cl

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2.Cl

N-Cyclohexylaniline hydrochloride (CAS 64316-73-0) is a high-purity, crystalline secondary amine salt extensively utilized as a versatile building block in advanced organic synthesis, pharmaceutical manufacturing, and materials science. As the hydrochloride salt of N-cyclohexylaniline, it features a protonated secondary nitrogen bridging a phenyl ring and a cyclohexyl group, imparting distinct physicochemical properties compared to its free base counterpart. Procurement of this specific salt form is primarily driven by its superior benchtop stability, precise weighability, and enhanced solubility in polar media [1]. These attributes make it an indispensable precursor for palladium-catalyzed aminations, mechanochemical solid-state syntheses, and the development of complex active pharmaceutical ingredients (APIs) where stoichiometric precision and high purity are critical [2].

Substituting N-cyclohexylaniline hydrochloride with its free base (CAS 1821-36-9) fundamentally alters process dynamics and product yields. The free base is a dark brown liquid at room temperature (MP 14-15 °C) that is highly susceptible to auto-oxidation, leading to the formation of impurities that can poison sensitive transition-metal catalysts in downstream cross-coupling reactions . Furthermore, the liquid state of the free base complicates precise gravimetric dosing and disrupts the mechanical shear forces required in solvent-free mechanochemical synthesis [1]. Conversely, simpler primary amine salts lack the steric bulk of the cyclohexyl group, leading to uncontrolled overalkylation during reductive aminations. Therefore, the hydrochloride salt is uniquely required when both the specific steric profile of the secondary amine and the physical stability of a crystalline solid are necessary for manufacturability.

Physical State and Gravimetric Precision

N-Cyclohexylaniline hydrochloride exists as a stable, white crystalline powder with a melting point of 170-175 °C [1]. In stark contrast, the free base form is a liquid at ambient conditions, melting at 14-15 °C . This 155+ °C differential in thermal phase transition means the hydrochloride salt can be precisely weighed and transferred as a free-flowing solid, whereas the free base requires volumetric handling of a viscous, oxidation-prone liquid.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data170-175 °C (Solid white powder)
Comparator Or BaselineN-cyclohexylaniline free base (14-15 °C, liquid)
Quantified Difference>155 °C increase in melting point
ConditionsStandard ambient temperature and pressure (SATP)

Solid-state handling eliminates volumetric transfer errors and allows for highly precise stoichiometric control in sensitive catalytic reactions.

Oxidative Stability and Catalyst Compatibility

The free base of N-cyclohexylaniline is highly prone to auto-oxidation, rapidly degrading into a dark brown liquid containing oxidized byproducts that can act as ligands to poison palladium catalysts . The hydrochloride salt protonates the secondary amine, significantly reducing the electron density at the nitrogen atom and rendering it highly resistant to ambient oxidation [1]. This maintains the compound as a high-purity white powder over extended storage periods.

Evidence DimensionSusceptibility to ambient auto-oxidation
Target Compound DataHigh stability (maintains white powder form)
Comparator Or BaselineFree base (Rapid oxidation to dark brown liquid)
Quantified DifferenceElimination of visible oxidation degradation under ambient storage
ConditionsBenchtop storage under atmospheric oxygen

Procuring the oxidation-resistant salt ensures reproducible yields in cross-couplings by preventing the introduction of catalyst-poisoning impurities.

Solubility Profile for Biphasic and Polar Synthesis

N-Cyclohexylaniline hydrochloride exhibits high solubility in polar and aqueous media (e.g., D2O, DMSO), facilitating its use in biphasic reaction systems and aqueous workups[1]. The free base, conversely, is strictly hydrophobic and immiscible in water, severely limiting its utility in green, water-based catalytic systems or salt-templated syntheses .

Evidence DimensionAqueous miscibility
Target Compound DataSoluble in highly polar/aqueous media
Comparator Or BaselineFree base (Immiscible / not miscible in water)
Quantified DifferenceTransition from hydrophobic to hydrophilic phase preference
ConditionsAqueous solvent systems at standard temperature

Enables the use of environmentally benign aqueous solvents and simplifies downstream product isolation via phase separation.

Suitability for Solvent-Free Mechanochemical Synthesis

In the mechanochemical synthesis of complex APIs via reductive amination, the physical state of the precursors dictates the efficiency of the ball-milling process. Solid amine salts, such as N-cyclohexylaniline hydrochloride, allow for controlled, in situ free-basing (e.g., with K2CO3) and maintain optimal powder rheology in the milling jar, enabling isolated yields of up to 88% for specific secondary amine targets [1]. Liquid free bases can cause agglomeration and dampen the kinetic energy of the milling media.

Evidence DimensionMilling dynamics and reaction yield
Target Compound DataSolid salt enables high-yield (88%) mechanochemical amination
Comparator Or BaselineLiquid free base (dampens milling energy, causes clumping)
Quantified DifferenceEnables efficient solid-state kinetic energy transfer vs. liquid damping
ConditionsSolvent-free ball milling (e.g., 20 Hz)

Essential for procurement in green chemistry workflows where solvent-free mechanochemical processing is mandated.

Palladium-Catalyzed Cross-Coupling Reactions

Where this compound is the right choice: In Buchwald-Hartwig aminations and related transition-metal catalyzed cross-couplings where the introduction of oxidized amine impurities would poison the catalyst. The high oxidative stability of the hydrochloride salt ensures reproducible reaction kinetics and higher isolated yields[1].

Solvent-Free Mechanochemical API Synthesis

Where this compound is the right choice: In ball-milling reactors for green chemistry workflows. The solid crystalline nature of the salt prevents the dampening of kinetic energy that occurs with liquid free bases, allowing for efficient, controlled in situ free-basing and reductive amination[2].

Biphasic and Aqueous Reaction Engineering

Where this compound is the right choice: In syntheses requiring polar or aqueous media. The high water solubility of the hydrochloride salt allows it to be dissolved in the aqueous phase, facilitating precise phase-transfer catalysis or straightforward product isolation via liquid-liquid extraction .

High-Purity Precursor for Advanced Materials

Where this compound is the right choice: As a starting material for synthesizing N-functionalized electrolyte additives for lithium-ion batteries or specialized antioxidants, where strict stoichiometric control during weighing and handling is required to achieve the necessary purity profiles [1].

Dates

Last modified: 08-16-2023

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